molecular formula C₆H₆FN₃O₄S B013491 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt CAS No. 84806-27-9

7-Fluorobenzofurazan-4-sulfonic acid ammonium salt

Cat. No.: B013491
CAS No.: 84806-27-9
M. Wt: 235.2 g/mol
InChI Key: JXLHNMVSKXFWAO-UHFFFAOYSA-N
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Description

Fluorescent thiol indicator. Reacts with sulfhydryl groups to produce highly fluorescent compounds. Attains low detection limits.
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) is a thiol-reactive fluorogenic probe. It has been used to quantify the levels of homocysteine, cysteine, and cysteamine in human plasma. SBD-F displays excitation/emission maxima of 380/515 nm, respectively.

Scientific Research Applications

  • Incorporation into Enzymes and Peptides : Sulphonates are used for incorporating acetate into enzymes and peptides, aiding in isolating large acidic peptides from trypsin digestion of oxidized insulin (Heath & Wildy, 1956).

  • Synthesis of Waterborne Polyurethane : They are utilized in the synthesis of waterborne polyurethane (WPU), especially small molecules with a high melting point and lower fat-solubility (Sun Dong-cheng, 2008).

  • Regulation of Bioactivity : Sulphonation plays a role in regulating the bioactivity of various hormones and compounds, including steroids, thyroid hormone, and bile acids. It also detoxifies certain xenobiotics and pharmacological drugs (Dawson, Elliott, & Bowling, 2015).

  • Agricultural and Chemical Industry Applications : Sulphonation of composts can convert insoluble organic fractions into water-soluble sulphonates, useful in agriculture and the chemical industry (Montoneri et al., 2003).

  • Use in Detergents : They serve as anionic surfactants in household products and are involved in the manufacture of active detergents (Groot, 1991).

  • Neuroprotection and Angiogenesis : Sodium formononetin-3′-sulphonate exhibits neuroprotective effects against cerebral ischemia and reperfusion injury in rats and improves cerebrovascular angiogenesis (Zhu et al., 2014).

  • Nutrient for Enteric Bacteria : Sulphonates can act as nutrients for enteric bacteria, supporting cell yields under aerobic conditions (Uría-Nickelsen, Leadbetter, & Godchaux, 1993).

  • Oil Formulation and Characterization : They are used in modern oil formulations, and their molecular structure can be characterized using techniques like nuclear magnetic resonance and infrared spectroscopy (Van Der Ven, Johal, & Jansen, 1993).

  • Anticoagulant Activities : Sulphonated polyisoprenes (SPIPs) have anticoagulant activities, affecting blood clotting and related times (Tamada et al., 1998).

  • Cardioprotective Effects : Sul-F has protective potential against myocardial infarction injury, possibly by elevating antioxidant defense enzymes and improving cardiac mitochondrial energy metabolism (Zhang et al., 2011).

  • Low-Temperature Chemical Production : Sulphonation processes can produce complex chemicals like Para Toluene Sulphonic Acid (PTSA) at low temperatures without using concentrated sulphuric acid (Ashar, 2016).

  • Impact on Bacterial Communities : The addition of sulphonate in grassland turfs significantly affects bacterial communities, specifically the desulphonating bacterial guild, while not impacting the fungal community (Schmalenberger & Noll, 2014).

  • Modification of Polystyrene : Sulphonation of polystyrene with sulphonic acid can result in high sulphonation percentages and is characterized by specific activation energy (Akovalı & Özkan, 1986).

  • Corrosion Inhibition : Sulphonate has shown value as a rust or corrosion inhibitor in various industrial applications (Hunt, 1975).

  • Infrared Spectroscopy Studies : It is used to study the complex association of sulphonic acid groups in partially sulphonated poly(ethylene terephthalate)s (Ostrowska-Gumkowska & Ostrowska-Czubenko, 1994).

  • Biodegradability and Toxicity : Sulphonate-based surfactants are readily biodegraded under aerobic conditions and show minimal toxicity to aquatic organisms (García, Campos, Marsal, & Ribosa, 2009).

  • Conferring Pathogen Resistance : AtSOT12 sulphonates salicylic acid, conferring pathogen resistance in Arabidopsis (Baek et al., 2010).

  • Analytical Chemistry : Sulphonates can be rapidly derivatized into stable thiotrifluoroacetate derivatives for separation by gas chromatography with ion trap detection (Li & Lin, 1994).

  • Phytoremediation of Contaminated Soils : It is a promising approach for removing sulphonated aromatic compounds from contaminated soils and waters (Schwitzguébel, Aubert, Grosse, & Laturnus, 2002).

  • Plant Sulphur Nutrition : Soil microbes convert sulphonate ester and carbon-bonded sulphur to inorganic sulphate, making it bioavailable to plants (Kertesz & Mirleau, 2004).

Mechanism of Action

Target of Action

Sulphonates primarily target potassium ions in the body . They function as potassium-binding resins in the intestines . This binding action plays a crucial role in the treatment of conditions like hyperkalemia, which is characterized by abnormally high potassium levels .

Mode of Action

They bind to excess potassium, carrying it out of the body . The indigestible potassium-polystyrene sulfonate complex is excreted with the feces, preventing the absorption of potassium into the bloodstream . As a result, the serum potassium level decreases .

Biochemical Pathways

Sulphonates affect the exchange of sodium and potassium in the body . This interaction influences various biochemical pathways, particularly those associated with lipid metabolism . For instance, the assimilation of inorganic sulfate by plants and bacteria, which is crucial for the synthesis of the amino acids cysteine and methionine, can be influenced by sulphonates .

Pharmacokinetics

Sulphonates exhibit unique ADME (Absorption, Distribution, Metabolism, Excretion) properties. These properties impact their bioavailability and their effectiveness in treating conditions like hyperkalemia .

Result of Action

The molecular and cellular effects of sulphonates’ action are significant. By binding to potassium ions, sulphonates help regulate potassium levels in the body . This action can alleviate symptoms associated with hyperkalemia . On a cellular level, sulphonates can disrupt microbial dynamics and their important biogeochemical processes, hinder plant-surviving processes and their ecological niche, and retard the human organic and systemic functionalities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulphonates. For instance, the presence of surfactants in trace concentration and environmental matrices can affect the effectiveness of sulphonates . Additionally, the fate, distribution, and persistence of sulphonates in the environment are mainly influenced by sorption and bio-/photodegradation, which depend primarily on various environmental factors such as pH, temperature, and salinity .

Biochemical Analysis

Biochemical Properties

Sulphonate interacts with various enzymes, proteins, and other biomolecules. For instance, naringenin 8-sulphonate from Parinari excelsa Sabine has been evaluated for its ability to act as a natural anti-inflammatory . The presence and position of the sulphur group in the molecule significantly influence its physicochemical and ADMET properties .

Cellular Effects

Sulphonate influences cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, naringenin 8-sulphonate has been found to cause significant DNA fragmentation .

Molecular Mechanism

At the molecular level, sulphonate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulphonate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of sulphonate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sulphonate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Sulphonate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of sulphonate and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLHNMVSKXFWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005098
Record name 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84806-27-9
Record name 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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